molecular formula C9H6ClNO4S B7906874 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride

Cat. No. B7906874
M. Wt: 259.67 g/mol
InChI Key: QUOUYGNYUWEZGO-UHFFFAOYSA-N
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Patent
US04159373

Procedure details

To 41.7 g. (0.15 mol.) of phthalimidomethanesulfonic acid potassium salt in 220 ml. of dry benzene is added 22.5 g. (0.132 mol.) of phosphorus pentachloride. The reaction mixture is refluxed on a steam bath for one hour, then an additional 22.5 g. of phosphorus pentachloride is added and heating is continued for 1.5 hours. The reaction mixture is evaporated to dryness, crushed ice is added to the residue and the slurry is filtered. The product is washed with water to give phthalimidomethanesulfonyl chloride.
Name
phthalimidomethanesulfonic acid potassium salt
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.132 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K+].[C:2]1(=[O:17])[N:6]([CH2:7][S:8]([O-])(=[O:10])=[O:9])[C:5](=[O:12])[C:4]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:3]12.P(Cl)(Cl)(Cl)(Cl)[Cl:19]>C1C=CC=CC=1>[C:2]1(=[O:17])[N:6]([CH2:7][S:8]([Cl:19])(=[O:10])=[O:9])[C:5](=[O:12])[C:4]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:3]12 |f:0.1|

Inputs

Step One
Name
phthalimidomethanesulfonic acid potassium salt
Quantity
0.15 mol
Type
reactant
Smiles
[K+].C1(C=2C(C(N1CS(=O)(=O)[O-])=O)=CC=CC2)=O
Step Two
Name
Quantity
0.132 mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed on a steam bath for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
crushed ice
ADDITION
Type
ADDITION
Details
is added to the residue
FILTRATION
Type
FILTRATION
Details
the slurry is filtered
WASH
Type
WASH
Details
The product is washed with water

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(C=2C(C(N1CS(=O)(=O)Cl)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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